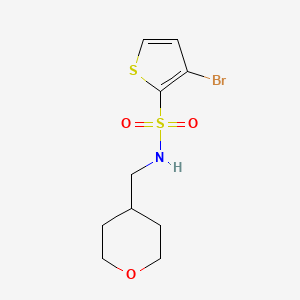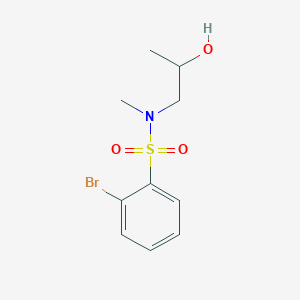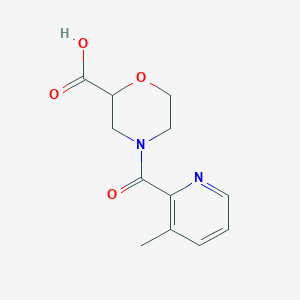
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiophene sulfonamides, which have shown potential in various applications, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in the progression of diseases such as cancer and inflammation. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that this compound has biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Further studies are needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide in lab experiments include its ease of synthesis, good yield, and potential in various scientific research applications. However, its limitations include its cost, toxicity, and limited availability.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide. These include:
1. Developing new derivatives of this compound with improved potency and selectivity for specific diseases.
2. Studying the mechanism of action of this compound in more detail to identify potential targets for drug development.
3. Investigating the toxicity and pharmacokinetics of this compound in animal models to determine its safety and efficacy in humans.
4. Exploring the potential of this compound in other applications such as materials science and organic synthesis.
In conclusion, this compound is a promising compound with potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and other applications.
Synthesemethoden
The synthesis of 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide involves the reaction of 3-bromo-thiophene-2-sulfonyl chloride with oxan-4-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is obtained in good yield and can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide has shown potential in various scientific research applications. It has been used as a starting material for the synthesis of other thiophene sulfonamides that have shown promising results in medicinal chemistry. Some of the potential applications of this compound include the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S2/c11-9-3-6-16-10(9)17(13,14)12-7-8-1-4-15-5-2-8/h3,6,8,12H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXKQRIXJNSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNS(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)

![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)



![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)
![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)